1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of tetrahydrofuran and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with tetrahydrofuran-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their use in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidines: Utilized in synthetic chemistry and medicinal research.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-2-5-10-9(4-1)12-8-13(10)11-6-3-7-14-11/h1-2,4-5,8,11H,3,6-7H2 |
InChI Key |
ZRNBULRZQUQJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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